molecular formula C9H11BrN2O2 B2418270 Methyl 5-bromo-2-isopropylpyrimidine-4-carboxylate CAS No. 1316122-22-1

Methyl 5-bromo-2-isopropylpyrimidine-4-carboxylate

Cat. No.: B2418270
CAS No.: 1316122-22-1
M. Wt: 259.103
InChI Key: AOJUZBBXYNRCNT-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-isopropylpyrimidine-4-carboxylate is an organic compound with the chemical formula C9H11BrN2O2. It is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a bromine atom, an isopropyl group, and a methyl ester group. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .

Properties

IUPAC Name

methyl 5-bromo-2-propan-2-ylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-5(2)8-11-4-6(10)7(12-8)9(13)14-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJUZBBXYNRCNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(C(=N1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-isopropylpyrimidine-4-carboxylate typically involves the bromination of 2-isopropylpyrimidine-4-carboxylic acid followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as acetic acid or dichloromethane. The esterification step involves the reaction of the brominated intermediate with methanol in the presence of an acid catalyst like sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and esterification steps but utilizes industrial-grade equipment and reagents to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and purity while minimizing waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-isopropylpyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-bromo-2-isopropylpyrimidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the development of pharmaceutical agents targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-isopropylpyrimidine-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyrimidine ring play crucial roles in binding to these targets, influencing the compound’s biological effects. The exact pathways involved can vary based on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-2-isopropylpyrimidine-4-carboxylate
  • Methyl 5-fluoro-2-isopropylpyrimidine-4-carboxylate
  • Methyl 5-iodo-2-isopropylpyrimidine-4-carboxylate

Uniqueness

Methyl 5-bromo-2-isopropylpyrimidine-4-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with nucleophiles and biological targets, making it a valuable compound for specific applications .

Biological Activity

Methyl 5-bromo-2-isopropylpyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom at the 5-position and an isopropyl group at the 2-position of the pyrimidine ring. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes such as kinases by binding to their ATP-binding sites, consequently affecting signal transduction pathways that regulate cell proliferation and survival.
  • Antimicrobial Activity : Studies have indicated that similar pyrimidine derivatives exhibit antimicrobial properties, potentially through disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis .
  • Anticancer Properties : Research has suggested that this class of compounds can induce apoptosis in cancer cells by modulating pathways related to cell growth and survival .

Biological Activity Overview

The following table summarizes key biological activities reported for this compound and related compounds:

Biological Activity Description Reference
AntimicrobialInhibits growth of various bacteria and fungi.
AnticancerInduces apoptosis in cancer cell lines.
Anti-inflammatoryInhibits COX-2 activity, reducing inflammation.
Enzyme inhibitionModulates kinase activity affecting cellular signaling.

Case Studies

  • Antimicrobial Activity :
    A study evaluated the antimicrobial effects of several pyrimidine derivatives, including this compound, against common bacterial strains. Results demonstrated a significant reduction in bacterial growth, suggesting its potential as a therapeutic agent against infections.
  • Anticancer Effects :
    In vitro tests on human cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. The compound was shown to activate apoptotic pathways, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .
  • Anti-inflammatory Mechanism :
    Research indicated that this compound effectively inhibits COX-2 enzyme activity, which is crucial in the inflammatory response. The IC50 value for COX-2 inhibition was reported to be comparable to that of established anti-inflammatory drugs .

Research Findings

Recent studies have focused on optimizing the structure of this compound to enhance its biological activity:

  • Structure-Activity Relationship (SAR) : Modifications at various positions on the pyrimidine ring were explored to improve potency against specific targets such as COX-2 and cancer cell lines. Substituents that enhance electron density at the 2-position significantly increased anti-inflammatory activity .

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